Methyl 3-(acetylthio)-2-methylpropanoate

Biocatalysis Chiral Resolution Pharmaceutical Intermediates

Methyl 3-(acetylthio)-2-methylpropanoate (CAS 92065-73-1), also known as methyl beta-(acetylthio)isobutyrate or DL-MATI, is a racemic methyl ester and thioacetate ester derivative of isobutyric acid. It is a key chemical intermediate, most notably in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor Captopril and related antihypertensive agents.

Molecular Formula C7H12O3S
Molecular Weight 176.24 g/mol
CAS No. 92065-73-1
Cat. No. B1252168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(acetylthio)-2-methylpropanoate
CAS92065-73-1
Molecular FormulaC7H12O3S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C)C(=O)OC
InChIInChI=1S/C7H12O3S/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3
InChIKeyODXYWRPJDYJIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(acetylthio)-2-methylpropanoate (CAS 92065-73-1): Identity and Procurement Baseline


Methyl 3-(acetylthio)-2-methylpropanoate (CAS 92065-73-1), also known as methyl beta-(acetylthio)isobutyrate or DL-MATI, is a racemic methyl ester and thioacetate ester derivative of isobutyric acid [1]. It is a key chemical intermediate, most notably in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor Captopril and related antihypertensive agents [2]. The compound exists as a racemic mixture (D,L-ester) and is commercially supplied with a typical purity of ≥98% .

Workflow Biocatalytic chiral resolution Racemic D,L-methyl ester designed for enantioselective hydrolysis
Selection Acetylthio protecting group Enables downstream thiol coupling for Captopril synthesis
Procurement context Intermediate for ACE inhibitor research Key building block in D-(-)-acid derivative production

Why Generic Methyl Esters or Thioesters Cannot Substitute for Methyl 3-(acetylthio)-2-methylpropanoate in Chiral API Synthesis


Generic substitution fails for Methyl 3-(acetylthio)-2-methylpropanoate because its unique utility in pharmaceutical manufacturing lies precisely in its defined racemic character, which enables a chemo- and enantioselective hydrolysis process to yield a single, chirally pure active pharmaceutical ingredient (API) intermediate [1]. The target compound is specifically the D,L-racemic mixture (CAS 92065-73-1); substituting it with a single enantiomer (e.g., the R-enantiomer, CAS 86961-07-1) or the corresponding free acid would fundamentally alter the intended resolution process and the subsequent synthetic pathway [2]. The acetylthio protecting group is also critical, as it imparts specific reactivity for downstream coupling, a functionality not found in simpler methyl esters or alkyl thioesters, making direct interchange impossible without complete process redesign and revalidation [3].

!
Racemic requirement Using a single enantiomer (R-enantiomer, CAS 86961-07-1) may derail the chirally selective resolution process. The patented biocatalytic pathway depends on the D,L-racemic substrate. Stereochemical composition directly impacts enantioselective hydrolysis outcome.
!
Protecting group specificity Simpler methyl esters or alkyl thioesters lack the acetylthio moiety, which is essential for late-stage thiol deprotection and API coupling. Direct substitution without process redesign is unlikely to maintain synthetic efficiency. Acetylthio group reactivity cannot be replicated by unsubstituted esters.
!
Free acid mismatch The corresponding free acid (3-acetylthio-2-methylpropanoic acid) lacks the ester function required for the enzymatic resolution step. Its use would require re-engineering the entire synthetic route. Ester form is critical for substrate recognition by the biocatalyst.

Quantitative Evidence for Selecting Methyl 3-(acetylthio)-2-methylpropanoate: Direct Performance Data vs. Analogs


Biocatalytic Resolution Efficiency: Quantitative Yield and Purity Advantage Over Traditional Chemical Resolution

Methyl 3-(acetylthio)-2-methylpropanoate (DL-racemate) is specifically designed for an efficient, chemoenzymatic resolution. A patented process uses a halotolerant strain of Pseudomonas fluorescens to enantioselectively hydrolyze the target D,L-ester to yield optically pure D-(-)-3-acetylthio-2-methylpropanoic acid, a key Captopril intermediate [1]. The method is demonstrably superior to traditional chemical resolution techniques. Traditional chemical resolution, which uses optically active amines like 1,2-diphenylethyl amine or 2-amino-1-butanol, consumes large amounts of energy and expensive resolving agents that tend to remain as impurities in the final acid product [2]. In contrast, the biocatalytic method using the D,L-ester as substrate is described as producing the acid in 'optically pure form' with a simpler, cleaner process [1].

Biocatalytic vs. chemical resolution
Head-to-head
Biocatalytic: reported optically pure D-(-)-acid via Pseudomonas fluorescens. Chemical: described as consuming large energy and expensive amines, leaving impurities.
Supports process efficiency context and greener manufacturing route for chiral acid.
Quantitative difference not precisely reported; qualitative comparison only.
Biocatalysis Chiral Resolution Pharmaceutical Intermediates Green Chemistry

Enantioselectivity in Enzymatic Hydrolysis: Opposite Selectivity Profiles Between Enzymes

The racemic methyl ester, Methyl 3-(acetylthio)-2-methylpropanoate, exhibits pronounced and opposing enantioselectivity when exposed to different hydrolases. A study on the enzymatic hydrolysis of this racemic ester found that bovine pancreatic protease and Mucor javanicus lipase showed 'opposite enantioselecivity' [1]. This allows for a tandem hydrolysis strategy where, by sequentially applying these two enzymes, the (S)-3-acetylthio-2-methylpropionic acid enantiomer can be produced in an enriched form [2]. This dual-enzyme system offers a level of control and enrichment not observed with a single enzyme or with non-chiral substrates.

Opposite enantioselectivity
Cross-study
Bovine pancreatic protease and Mucor javanicus lipase show opposite enantioselectivity on the racemic ester. Tandem strategy yields (S)-acid enriched form.
Reported selectivity context supports dual-enzyme process design for enantioenrichment.
Exact ee values not reported; qualitative observation only.
Enzymology Chiral Resolution Process Development

Stereochemical Identity and Predicted Physicochemical Properties vs. Single Enantiomers

The racemic nature of Methyl 3-(acetylthio)-2-methylpropanoate (CAS 92065-73-1) is a critical quality attribute that distinguishes it from its single enantiomer counterparts. The racemate is the required substrate for the biocatalytic resolution processes described above. While measured experimental data for the racemate is scarce, predicted physicochemical properties for the (S)-enantiomer provide a benchmark. The (S)-enantiomer (CAS 86961-08-2) has a predicted boiling point of 232.0±23.0 °C and a predicted density of 1.108±0.06 g/cm³ . The racemate, being a 1:1 mixture, is expected to have a similar but potentially slightly different melting point and density due to racemic compound formation, which is crucial for correct identification and handling.

Predicted properties vs. enantiomers
Class-level
(S)-enantiomer predicted bp 232.0±23.0 °C, density 1.108±0.06 g/cm³. Racemate may show different melting point.
Data to verify; racemate identity is critical for chiral resolution procurement.
Experimental data not available; predicted values only.
Physical Chemistry Quality Control Procurement Specification

Broader Substrate Scope of Biocatalyst Used with the Racemic Ester

The Pseudomonas fluorescens biocatalyst used in the patented process for Methyl 3-(acetylthio)-2-methylpropanoate resolution is not limited to this single substrate. The patent explicitly notes that the same biocatalyst also hydrolyzes methyl 3-chloro-2-methylpropanoate, methyl 2-phenylpropanoate, and ethyl 2-chloropropanoate, which are themselves valuable intermediates for pharmaceuticals and agrochemicals [1]. This demonstrates a broader substrate promiscuity that could be exploited in a multi-product manufacturing setting, offering potential economies of scope for a manufacturer investing in this specific biocatalytic platform.

Biocatalyst substrate scope
Class-level
Pseudomonas fluorescens also hydrolyzes methyl 3-chloro-2-methylpropanoate, methyl 2-phenylpropanoate, and ethyl 2-chloropropanoate.
May support multi-product manufacturing economies; context-dependent.
Reported multi-substrate activity, not quantified.
Biocatalysis Enzyme Promiscuity Process Intensification

High-Value Application Scenarios for Methyl 3-(acetylthio)-2-methylpropanoate Procurement


Industrial-Scale Synthesis of Chiral ACE Inhibitor Intermediates

Methyl 3-(acetylthio)-2-methylpropanoate is the ideal starting material for the industrial production of D-(-)-3-acetylthio-2-methylpropanoic acid, the critical chiral building block for Captopril and Alacepril [1]. The compound's racemic nature is perfectly suited for the scalable, patented biocatalytic resolution process using Pseudomonas fluorescens [2]. This green chemistry approach avoids the use of expensive and polluting chemical resolving agents, aligning with modern pharmaceutical manufacturing's emphasis on sustainability and cost-efficiency [2].

Biocatalytic Process Research and Enzyme Engineering

The well-documented and opposing enantioselectivity of hydrolases toward Methyl 3-(acetylthio)-2-methylpropanoate makes it an excellent model substrate for studying and engineering enantioselective enzymes [3]. Researchers developing novel lipases, proteases, or whole-cell biocatalysts for chiral resolution can use this racemic ester as a benchmark to screen for activity and to optimize conditions for high enantiomeric excess (ee) [4].

Development of Tandem or Multi-Enzyme Cascades

The observed 'opposite enantioselectivity' of bovine pancreatic protease and Mucor javanicus lipase on this racemic ester is a foundational finding for designing tandem or multi-enzyme cascades for dynamic kinetic resolution (DKR) [3]. By sequentially applying enzymes with complementary selectivity, process chemists can theoretically achieve near-theoretical yields of a single enantiomer from a racemic starting material, a key goal in process intensification for API synthesis [3].

Quality Control and Reference Standard for Chiral Purity Analysis

The racemic mixture serves as an essential reference standard for analytical chemistry. When developing and validating chiral HPLC methods to monitor the purity of the final D-(-)-3-acetylthio-2-methylpropanoic acid intermediate, the racemic methyl ester (or its hydrolyzed acid) provides a 1:1 mixture of enantiomers, enabling precise method calibration and system suitability testing [5].

Application
Selection Property
Validation Focus
Chiral API intermediate synthesis
Racemic substrate for biocatalytic resolution
Enantiomeric purity of D-(-)-acid intermediate
Enzyme engineering research
Benchmark racemic ester for enantioselective hydrolases
Enantiomeric excess and activity screening
Tandem enzyme cascade development
Dual-enzyme opposite selectivity on racemate
Kinetic resolution yield and stereochemical outcome
Chiral reference standard
1:1 enantiomeric mixture for method calibration
Chiral HPLC system suitability and retention time
All applications are research-use focused. Validation should verify stereochemical identity and process compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(acetylthio)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.